Dalbergioidin

Descripción general

Descripción

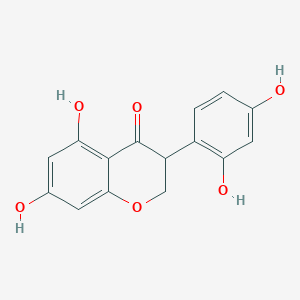

(+-)-Dalbergioidin belongs to the class of organic compounds known as isoflavanones. These are polycyclic compounds containing an isoflavan skeleton which bears a ketone at position C4. Thus, (+-)-dalbergioidin is considered to be a flavonoid lipid molecule (+-)-Dalbergioidin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+-)-dalbergioidin is primarily located in the cytoplasm. Outside of the human body, (+-)-dalbergioidin can be found in a number of food items such as mung bean, common bean, scarlet bean, and hyacinth bean. This makes (+-)-dalbergioidin a potential biomarker for the consumption of these food products.

(+-)-dalbergioidin is a hydroxyisoflavanone.

Mecanismo De Acción

Dalbergioidin (DAL) is a flavonoid that can be isolated from Uraria crinite, an edible herb used as a natural food for childhood skeletal dysplasia . It has been implicated in having an antiosteoporosis effect .

Target of Action

The primary targets of DAL are the PI3K/AKT/SMAD1 cell signal pathway . This pathway plays a crucial role in cell survival and maintaining cellular functions .

Mode of Action

DAL interacts with its targets by activating the PI3K/AKT/SMAD1 cell signal pathway . This activation leads to a reduction in cell apoptosis, improvement in alkaline phosphatase activity, and elevation of the osteogenic-related protein expression of Runx2, Osterix, and BMP2 .

Biochemical Pathways

The activation of the PI3K/AKT/SMAD1 pathway by DAL affects the redox balance within the cell . This results in a decrease in oxidative damage induced by H2O2 .

Pharmacokinetics

It is known that dal can be isolated from uraria crinite .

Result of Action

The activation of the PI3K/AKT/SMAD1 pathway by DAL leads to a reduction in MC3T3-E1 cell apoptosis, an improvement in alkaline phosphatase activity, and an elevation in the osteogenic-related protein expression of Runx2, Osterix, and BMP2 . These changes help to maintain the redox balance within the cell, thereby reducing oxidative damage .

Action Environment

The action of DAL is influenced by the presence of reactive oxygen species (ROS), which is a pivotal pathogenic factor in the development of osteoporosis . DAL’s protective effects against osteoporosis are linked to a reduction in oxidative damage .

Análisis Bioquímico

Biochemical Properties

Dalbergioidin plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, particularly in the PI3K/AKT/SMAD1 cell signal pathway . This interaction is crucial in maintaining redox balance, reducing cell apoptosis, and improving alkaline phosphatase activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it elevates the osteogenic-related protein expression of Runx2, Osterix, and BMP2 against oxidative damage induced by H2O2 .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The protective effect of this compound against H2O2-induced cell death in MC3T3-E1 cells may lie in the activation of the PI3K/AKT/SMAD1 cell signal pathway .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels

Actividad Biológica

Dalbergioidin (DAL) is a naturally occurring compound predominantly extracted from the plant Uraria crinita. Recent research has highlighted its diverse biological activities, particularly in the fields of nephrology, inflammation, and cancer treatment. This article synthesizes current findings on the biological activity of this compound, presenting case studies, research data, and a comprehensive overview of its mechanisms of action.

Overview of this compound

This compound is classified as an isoflavonoid and exhibits structural similarities to other bioactive compounds. Its potential therapeutic applications have garnered interest due to its anti-inflammatory, antioxidant, and anticancer properties.

-

Renal Protection :

- A study demonstrated that this compound significantly ameliorates doxorubicin-induced renal fibrosis in mice. The compound was shown to suppress the TGF-β signaling pathway, which is crucial in fibrosis development. Mice treated with DAL exhibited improved renal function and reduced markers of kidney damage, including decreased expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen III .

-

Anti-inflammatory Effects :

- Research indicates that this compound can inhibit LPS-induced inflammatory responses in macrophages. It promotes a shift from M1 to M2 macrophage polarization, characterized by reduced production of pro-inflammatory cytokines (IL-1β and IL-6) and increased expression of anti-inflammatory markers (arginase 1 and YM1) . This suggests its potential use in managing inflammatory diseases.

- Phytoalexin Elicitation :

Case Study 1: Renal Fibrosis Amelioration

- Objective : Investigate DAL's protective effects against doxorubicin-induced renal damage.

- Methodology : Mice were pretreated with DAL before receiving doxorubicin.

- Findings : DAL treatment resulted in significantly lower levels of renal fibrosis markers compared to controls. Histological analysis confirmed reduced fibrosis and improved kidney architecture .

Case Study 2: Anti-inflammatory Activity

- Objective : Assess the anti-inflammatory properties of DAL in macrophages.

- Methodology : RAW 264.7 macrophages were treated with DAL following LPS exposure.

- Findings : DAL reduced IL-6 and IL-8 levels and inhibited nuclear translocation of p65, a key factor in NF-kB signaling, thus demonstrating its potential as an anti-inflammatory agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Aplicaciones Científicas De Investigación

Chemical Properties and Isolation

Dalbergioidin is an isoflavonoid, a type of flavonoid that exhibits a range of biological activities. It has been isolated from several plant species, including Lespedeza cyrtobotrya and Dalbergia odorifera. The compound is characterized by its unique chemical structure, which contributes to its bioactivity.

Pharmacological Applications

- Antioxidant Activity

- Anti-inflammatory Effects

- Melanin Biosynthesis Inhibition

- Anticancer Properties

- Neuroprotective Effects

Melanin Biosynthesis Inhibition

A study published in the Journal of Ethnopharmacology explored the effects of this compound on melanin production in melanocytes. The results indicated a significant reduction in melanin synthesis, suggesting its potential use in cosmetic formulations aimed at skin lightening .

Antioxidant and Anti-inflammatory Effects

In a controlled laboratory setting, researchers investigated the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging). The findings confirmed its strong antioxidant activity, correlating with reduced markers of inflammation in vitro .

Anticancer Activity

A research article highlighted the cytotoxic effects of this compound on breast cancer cell lines. The study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, indicating its potential as an adjunct therapy in cancer treatment protocols .

Data Summary Table

Propiedades

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-5,10,16-19H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHXBLZBOWXNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952714 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30368-42-4 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30368-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoflavanone, 2',4',5,7-tetrahydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030368424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dalbergioidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.